2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with an aminopropyl group and a methyl-imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the aminopropyl and methyl-imidazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone core or the imidazolyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or DCM, with catalysts like CuI.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with active site residues, while the imidazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one: Similar structure but lacks the methyl group on the imidazole ring.
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-thione: Contains a thione group instead of a ketone.
Uniqueness
The presence of the methyl group on the imidazole ring and the specific positioning of the aminopropyl group confer unique chemical and biological properties to 2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one. These structural features can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-aminopropyl)-6-(2-methylimidazol-1-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-9-13-6-8-15(9)10-3-4-11(17)16(14-10)7-2-5-12/h3-4,6,8H,2,5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPOBIAWBRZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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